molecular formula C21H23N5O5S2 B2685990 ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-25-8

ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2685990
CAS No.: 476628-25-8
M. Wt: 489.57
InChI Key: DKWBBRBSBQOEJP-FLFQWRMESA-N
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Description

Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a benzoyl group, and a sulfamoyl group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzoyl group, and the addition of the sulfamoyl group. Common reagents used in these reactions may include thioamides, acyl chlorides, and sulfonamides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate: can be compared to other thiazole-based compounds, such as thiazole-4-carboxylates or benzoylthiazoles.

    Sulfamoyl derivatives: Compounds with similar sulfamoyl groups, such as sulfonamides or sulfamates.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S2/c1-4-31-20(28)18-15(2)25(3)21(32-18)24-19(27)16-7-9-17(10-8-16)33(29,30)26(13-5-11-22)14-6-12-23/h7-10H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWBBRBSBQOEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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